molecular formula C19H20ClNO3 B2570924 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide CAS No. 2034411-90-8

2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Cat. No. B2570924
CAS RN: 2034411-90-8
M. Wt: 345.82
InChI Key: WZYLKRNMKAKCAE-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Chemical Reactions Analysis

The chemical reactions that “this compound” might undergo would depend on its molecular structure and the conditions under which it’s subjected .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide, due to its complex structure, finds its applications primarily in the field of chemical synthesis and derivative formation. Research has explored its use in synthesizing various derivatives and analogs, particularly focusing on its reactivity and potential in forming new chemical entities with significant properties.

For instance, research by Yi et al. (2005) delved into synthesizing 4-chloro-5-hydroxy-1H-benzo[g]indoles through reactions involving similar complex naphthalene derivatives. This study highlights the potential of such compounds in forming heterocyclic compounds that could have further applications in medicinal chemistry and materials science (H. Yi, H. Cho, & K. Lee, 2005).

Antineoplastic and Antimonoamineoxidase Properties

Compounds structurally related to this compound have been investigated for their biological activities, including antineoplastic and antimonoamineoxidase properties. For example, Markosyan et al. (2010) synthesized derivatives of dihydronaphthalene and evaluated their antineoplastic and antimonoamineoxidase effects, indicating potential therapeutic applications (A. Markosyan et al., 2010).

Pharmacological Characterization and PET Radiotracer Development

In the realm of pharmacology, derivatives resembling the structure of this compound have been characterized for their binding affinities to receptors, which is crucial for developing diagnostic tools such as PET radiotracers. Abate et al. (2011) worked on arylamides hybrids of high-affinity σ2 receptor ligands to develop PET radiotracers, indicating the utility of such compounds in diagnostic imaging and tumor diagnosis (C. Abate et al., 2011).

Novel Antidepressant Development

The structural complexity of this compound and its derivatives offers a platform for developing novel pharmacological agents. For instance, Meyer et al. (1995) synthesized A-80426, combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, showcasing the potential of such compounds in treating depression (M. Meyer et al., 1995).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Without specific information about the intended use or target of “2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide”, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on “2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” would depend on its potential applications. Unfortunately, without more information, it’s difficult to speculate .

properties

IUPAC Name

2-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-24-14-8-9-16-13(11-14)5-4-10-19(16,23)12-21-18(22)15-6-2-3-7-17(15)20/h2-3,6-9,11,23H,4-5,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLKRNMKAKCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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